molecular formula C11H12N2O2 B3071697 3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1011711-68-4

3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3071697
CAS No.: 1011711-68-4
M. Wt: 204.22 g/mol
InChI Key: RYNYYCFLYJGJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the pyridine ring through cyclization reactions. The acetyl and methoxy groups are then introduced via electrophilic substitution reactions. The reaction conditions often involve the use of strong acids or bases as catalysts, along with specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted pyrrolopyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation and survival. By binding to the FGFR, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to inhibit FGFR signaling is particularly noteworthy, making it a promising candidate for further research and development in cancer therapy.

Properties

IUPAC Name

1-(4-methoxy-1-methylpyrrolo[2,3-b]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7(14)8-6-13(2)11-10(8)9(15-3)4-5-12-11/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNYYCFLYJGJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=NC=CC(=C12)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.